

WYE-687 Dihydrochloride: An ATP-Competitive mTOR Kinase Inhibitor

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Compound of Interest

Compound Name: WYE-687 dihydrochloride

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WYE-687 dihydrochloride is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] This small molecule effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of the mTOR signaling pathway.[3][4][5] Its ability to inhibit both complexes allows it to overcome the feedback activation of Akt often observed with allosteric mTORC1 inhibitors like rapamycin.[6] This guide provides a detailed overview of the biochemical and cellular activity of WYE-687, including its inhibitory profile, effects on downstream signaling, and comprehensive experimental protocols for its characterization.

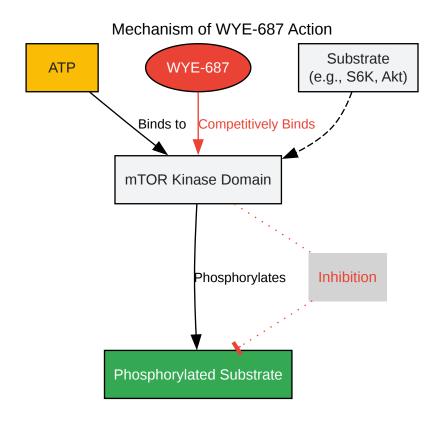
Mechanism of Action: ATP-Competitive Inhibition

WYE-687 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the mTOR kinase domain.[1][2] This direct competition prevents the transfer of the γ-phosphate from ATP to mTOR substrates, thereby inhibiting the kinase activity of both mTORC1 and mTORC2.[5][6] This mechanism is distinct from that of rapamycin and its analogs (rapalogs), which are allosteric inhibitors that only target mTORC1.[6]

The dual inhibition of mTORC1 and mTORC2 by WYE-687 leads to the suppression of a wide range of downstream signaling events crucial for cell growth, proliferation, and survival.[7] Inhibition of mTORC1 blocks the phosphorylation of key substrates such as S6 kinase (S6K)



and 4E-binding protein 1 (4E-BP1), which are critical regulators of protein synthesis.[7] Concurrently, inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at Serine 473, a key node in cell survival signaling.[1][5][8]



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Caption: ATP-competitive inhibition of mTOR by WYE-687.

Quantitative Inhibitory Profile

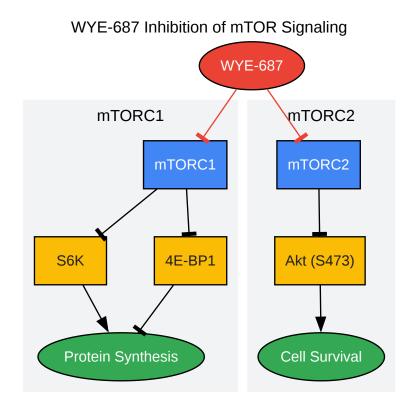
WYE-687 demonstrates high potency against mTOR and significant selectivity over other related kinases, such as the phosphoinositide 3-kinases (PI3Ks). The following table summarizes the key quantitative data for WYE-687's inhibitory activity.



Target	IC50 Value	Selectivity vs. mTOR	Reference
mTOR	7 nM	-	[1][3][8][9]
ΡΙ3Κα	81 nM	>100-fold	[3][4][8]
РІЗКу	3.11 μΜ	>500-fold	[3][4][8]
786-O RCC Cells	23.21 ± 2.25 nM	-	[5]

Impact on mTOR Signaling Pathway

WYE-687 comprehensively inhibits the downstream signaling of both mTORC1 and mTORC2. [5] This leads to a dose-dependent reduction in the phosphorylation of key effector proteins.



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Caption: WYE-687 inhibits both mTORC1 and mTORC2 signaling pathways.

Cellular Effects of WYE-687

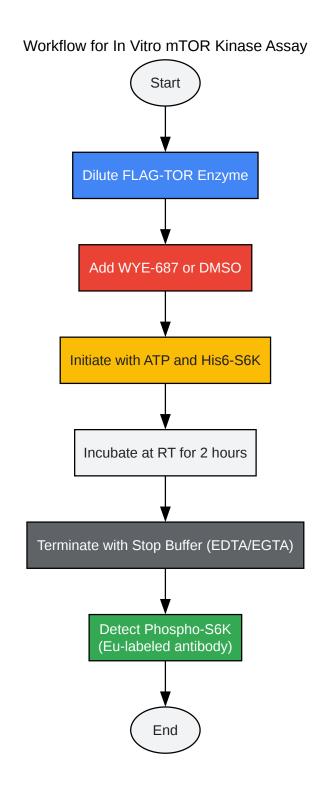
In cellular models, WYE-687 demonstrates potent anti-proliferative and pro-apoptotic effects across various cancer cell lines.[9] Key cellular consequences of WYE-687 treatment include:

- Inhibition of Protein Synthesis: By blocking mTORC1, WYE-687 profoundly inhibits both capdependent and global protein synthesis.[9]
- G1 Cell Cycle Arrest: Treatment with WYE-687 leads to an arrest in the G1 phase of the cell cycle.[9]
- Induction of Apoptosis: WYE-687 can selectively induce apoptosis in cancer cells.[1][2]
- Downregulation of Angiogenic Factors: The inhibitor has been shown to down-regulate the expression of key angiogenic factors such as VEGF and HIF-1α.[1][9]

Experimental Protocols In Vitro mTOR Kinase Assay (DELFIA Format)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the in vitro kinase activity of mTOR.





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Caption: Experimental workflow for the mTOR kinase assay.



Materials:

- Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 μM microcystin LR, and 100 μg/mL BSA.[8][9]
- Enzyme: Purified FLAG-TOR.[8][9]
- Substrate: His6-S6K.[8][9]
- Inhibitor: WYE-687 dihydrochloride dissolved in DMSO.
- ATP Solution: ATP dissolved in kinase assay buffer.
- Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.[8][9]
- Detection Antibody: Europium-labeled monoclonal anti-phospho(T389)-p70S6K antibody.[8]
 [9]
- Plates: 96-well assay plates and MaxiSorp plates for detection.

Procedure:

- Enzyme Preparation: Dilute the purified FLAG-TOR enzyme in kinase assay buffer to a working concentration.[8][9]
- Compound Addition: To each well of a 96-well plate, add 12 μL of the diluted enzyme and 0.5 μL of the test inhibitor (WYE-687) or DMSO as a vehicle control. Mix briefly.[8][9]
- Reaction Initiation: Initiate the kinase reaction by adding 12.5 μL of kinase assay buffer containing ATP and His6-S6K. The final reaction volume should be 25 μL with final concentrations of 800 ng/mL FLAG-TOR, 100 μM ATP, and 1.25 μM His6-S6K.[8][9]
- Incubation: Incubate the reaction plate at room temperature for 2 hours with gentle shaking.
 [8][9]
- Reaction Termination: Terminate the reaction by adding 25 μL of Stop Buffer.[8][9]



 Detection: Transfer 45 μL of the terminated reaction mixture to a MaxiSorp plate containing 55 μL of PBS. Perform DELFIA detection of phosphorylated His6-S6K using a Europiumlabeled anti-phospho(T389)-p70S6K antibody.[9]

Cellular Proliferation and Viability Assays

MTT Assay for Cell Viability:

- Cell Seeding: Seed cancer cells (e.g., HL-60, 786-O) in 96-well plates and allow them to adhere overnight.[3][10]
- Compound Treatment: Treat the cells with various concentrations of WYE-687 for the desired duration (e.g., 24, 48, or 72 hours).[3][10]
- MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at the appropriate wavelength to determine cell viability.

Cell Cycle Analysis

- Cell Seeding and Treatment: Seed cells in 96-well plates and treat with WYE-687 for 24 or 48 hours.[9]
- Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them overnight at -20°C in 70% ethanol.[9]
- Staining: Wash the fixed cells and stain them with propidium iodide.[9]
- Flow Cytometry: Analyze the cell cycle profile using a flow cytometer.[9]

Western Blotting for Signaling Pathway Analysis



- Cell Lysis: Treat cells (e.g., 786-O, primary human RCC cells) with WYE-687 (e.g., 100 nM) for a specified time.[5][11] Lyse the cells in an appropriate lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt (S473), phospho-S6K (T389), total Akt, total S6K) followed by incubation with appropriate secondary antibodies.
- Detection: Visualize the protein bands using a suitable detection method.

Conclusion

WYE-687 dihydrochloride is a powerful research tool for investigating the mTOR signaling pathway. Its ATP-competitive mechanism and dual targeting of mTORC1 and mTORC2 provide a more complete inhibition of mTOR signaling compared to allosteric inhibitors. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the fields of oncology, cell biology, and drug development to effectively utilize WYE-687 in their studies.

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